molecular formula C12H16N3O3PS2 B15352227 Azinphos-ethyl D10

Azinphos-ethyl D10

Cat. No.: B15352227
M. Wt: 355.4 g/mol
InChI Key: RQVGAIADHNPSME-MWUKXHIBSA-N
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Description

Azinphos-ethyl D10 is a broad-spectrum organophosphate insecticide known for its high toxicity to mammals. It has been widely used in agriculture to control a variety of insect pests. due to its hazardous nature, its use has been heavily regulated and phased out in many countries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azinphos-ethyl is synthesized through a multi-step chemical process involving the reaction of 4-oxo-1,2,3-benzotriazine-3(4H)-thiol with diethyl phosphorodithioate. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Azinphos-ethyl involves large-scale chemical reactors where the reactants are mixed under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Azinphos-ethyl undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are crucial for its degradation and environmental impact.

Common Reagents and Conditions:

  • Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or ozone.

  • Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

  • Hydrolysis: Hydrolysis of Azinphos-ethyl can occur under acidic or basic conditions, leading to the formation of less toxic by-products.

Major Products Formed: The major products of these reactions include various degradation products, which are generally less toxic than the parent compound.

Scientific Research Applications

Azinphos-ethyl has been extensively studied in scientific research due to its potent insecticidal properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

  • Biology: Investigated for its effects on insect physiology and behavior.

  • Medicine: Studied for its potential use in developing new insecticides and understanding the mechanisms of neurotoxicity.

  • Industry: Employed in the development of safer and more effective pest control strategies.

Mechanism of Action

Azinphos-ethyl is similar to other organophosphate insecticides such as Azinphos-methyl, Malathion, and Parathion. it is unique in its chemical structure and toxicity profile. While all these compounds inhibit acetylcholinesterase, their efficacy, environmental impact, and regulatory status vary.

Comparison with Similar Compounds

  • Azinphos-methyl

  • Malathion

  • Parathion

  • Diazinon

  • Chlorpyrifos

Azinphos-ethyl D10 remains a significant compound in the history of insecticide development, despite its phased-out use due to safety concerns. Its study continues to provide valuable insights into the design of safer and more effective pest control agents.

Properties

Molecular Formula

C12H16N3O3PS2

Molecular Weight

355.4 g/mol

IUPAC Name

3-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioylsulfanylmethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C12H16N3O3PS2/c1-3-17-19(20,18-4-2)21-9-15-12(16)10-7-5-6-8-11(10)13-14-15/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

RQVGAIADHNPSME-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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